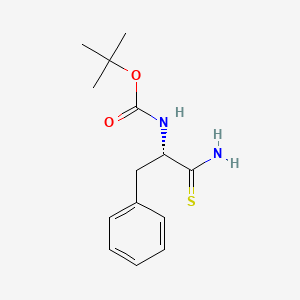
tert-butyl (S)-2-phenyl-1-thiocarbamoylethylcarbamate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
The compound is a carbamate derivative. Carbamates are organic compounds derived from carbamic acid and have the general structure R1O(C=O)NR2R3, where R1 is an organic group, and R2 and R3 can be organic groups or hydrogen . The tert-butyl group is a four-carbon alkyl radical or substituent group with the general chemical formula −C4H9 .
Chemical Reactions Analysis
Carbamates can undergo a variety of reactions, including hydrolysis and reactions with nucleophiles .Physical And Chemical Properties Analysis
The physical and chemical properties of the compound would depend on its specific structure. For example, tert-butyl alcohol, a related compound, is a colorless solid that is miscible with water, ethanol, and diethyl ether .Wissenschaftliche Forschungsanwendungen
Organic Synthesis and Drug Discovery
Thioamides, including BOC-L-PHENYLALANINE THIOAMIDE, serve as ‘single-atom’ isosteres of amide bonds. They find broad applications in organic synthesis, biochemistry, and drug discovery . Specifically, BOC-L-PHENYLALANINE THIOAMIDE can be used as a building block for various organic molecules due to its unique properties.
Activation of N–C(S) Thioamide Bonds
A groundbreaking strategy involves activating N–C(S) thioamide bonds through ground-state destabilization. This concept relies on two key factors:
- Highly chemoselective nucleophilic acyl addition to the thioamide C-S bond. The resulting tetrahedral intermediate collapses favorably due to the electronic properties of the amine leaving group. This activation concept modifies valuable thioamide isosteres for new methods in organic synthesis .
Transamidation with Nucleophilic Amines
BOC-L-PHENYLALANINE THIOAMIDE can undergo transamidation with nucleophilic amines. The process involves replacing the thioamide group with an amino group, leading to diverse products. This reaction has implications in the development of novel synthetic methods .
Self-Assembly and Nanotube Formation
Dipeptide biomaterials, including BOC-L-PHENYLALANINE THIOAMIDE, can self-assemble into nanotubes. These nanotubes exhibit piezoelectric properties, converting mechanical forces into electricity. Applications include tissue engineering and drug delivery .
Photophysics and Excited-State Dynamics
In the context of related compounds, BOC-L-PHENYLALANINE THIOAMIDE shows interesting photophysical behavior. Its excited-state dynamics, absorption peaks, and energy transfer properties are relevant for understanding its behavior in complex environments .
Catalysis and Organic Transformations
Thioamides, including BOC-L-PHENYLALANINE THIOAMIDE, can participate in metal-free, metal-catalyzed, and metal-promoted reactions. Their unique reactivity patterns make them valuable in catalysis and organic transformations .
Safety And Hazards
Zukünftige Richtungen
Eigenschaften
IUPAC Name |
tert-butyl N-[(2S)-1-amino-3-phenyl-1-sulfanylidenepropan-2-yl]carbamate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H20N2O2S/c1-14(2,3)18-13(17)16-11(12(15)19)9-10-7-5-4-6-8-10/h4-8,11H,9H2,1-3H3,(H2,15,19)(H,16,17)/t11-/m0/s1 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NMNBNAKCWAWQSR-NSHDSACASA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC(CC1=CC=CC=C1)C(=S)N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC(=O)N[C@@H](CC1=CC=CC=C1)C(=S)N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H20N2O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
280.39 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
tert-butyl (S)-2-phenyl-1-thiocarbamoylethylcarbamate | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

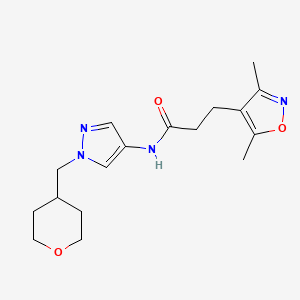
![4-(4-(2-chlorophenyl)piperazin-1-yl)-1-(2,4-dimethylphenyl)-1H-pyrazolo[3,4-d]pyrimidine](/img/structure/B2417701.png)
![N-(2,5-difluorophenyl)-2-((2-isopropyl-3-oxo-2,3-dihydroimidazo[1,2-c]quinazolin-5-yl)thio)butanamide](/img/structure/B2417702.png)
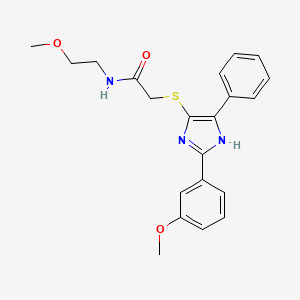
![N-(2-(8-methylimidazo[1,2-a]pyridin-2-yl)phenyl)-3-(4-oxoquinazolin-3(4H)-yl)propanamide](/img/structure/B2417705.png)
![1-[2-(Pyrazol-1-ylmethyl)pyrrolidin-1-yl]prop-2-en-1-one](/img/structure/B2417707.png)
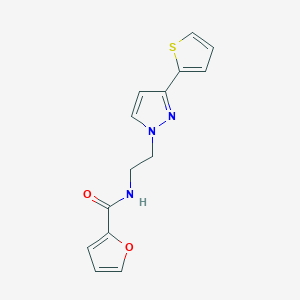
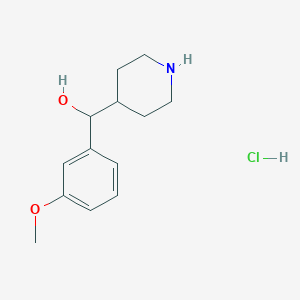
![tert-Butyl (2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-6,7,8,9-tetrahydro-5H-benzo[7]annulen-5-yl)carbamate](/img/structure/B2417713.png)
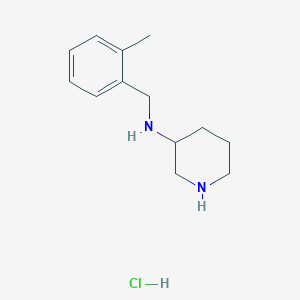


![(1-(4-Fluorobenzo[d]thiazol-2-yl)azetidin-3-yl)(1,4-dioxa-8-azaspiro[4.5]decan-8-yl)methanone](/img/structure/B2417722.png)
